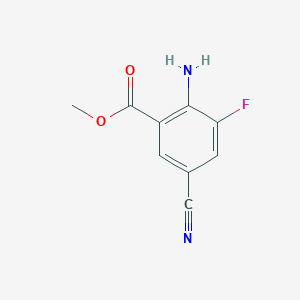

Methyl 2-amino-5-cyano-3-fluorobenzoate

Description

Significance of Aminofluorocyano Benzoate (B1203000) Esters as Synthetic Intermediates in Advanced Organic Synthesis

Aminofluorocyano benzoate esters are a class of compounds that serve as crucial building blocks in the synthesis of complex organic molecules. The strategic placement of electron-withdrawing groups like the cyano and fluoro groups, alongside an electron-donating amino group, imparts unique reactivity to the aromatic ring. This substitution pattern is particularly valuable in the construction of heterocyclic compounds and in nucleophilic aromatic substitution reactions.

The fluorine atom, in particular, can significantly enhance the metabolic stability, binding affinity, and bioavailability of a molecule, a desirable trait in the development of new therapeutic agents. mdpi.com Consequently, fluorinated anthranilates and their derivatives are sought-after precursors in medicinal chemistry.

Overview of the Chemical Compound's Role in Modern Chemical Literature and Research Trajectories

While specific research dedicated exclusively to Methyl 2-amino-5-cyano-3-fluorobenzoate is still emerging, the broader class of substituted anthranilic acids has been extensively used as building blocks for the synthesis of kinase inhibitors. researchgate.net Kinases are enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk

The structural motif of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active compounds. Its analogues, such as methyl 2-amino-5-cyanobenzoate, are recognized for their utility in developing new therapeutic agents. chemimpex.com

Current Research Gaps and Future Perspectives for this compound

The primary research gap for this compound is the limited body of literature detailing its specific synthetic applications and biological activities. While the potential of this compound can be inferred from research on structurally similar molecules, dedicated studies are needed to fully elucidate its reactivity and utility.

Future research will likely focus on the following areas:

Development of novel synthetic methodologies: Exploring new and efficient ways to synthesize this compound and its derivatives.

Application in medicinal chemistry: Utilizing this compound as a key intermediate in the synthesis of new drug candidates, particularly kinase inhibitors and other targeted therapies.

Materials science: Investigating the potential of incorporating this fluorinated building block into novel polymers and other advanced materials.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7FN2O2 |

| Molecular Weight | 194.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in most organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O2 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

methyl 2-amino-5-cyano-3-fluorobenzoate |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3 |

InChI Key |

DUGCFEGGLNLMII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 2 Amino 5 Cyano 3 Fluorobenzoate

Reactions Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring in methyl 2-amino-5-cyano-3-fluorobenzoate is predominantly dictated by the interplay of its substituents. The electron-donating amino group and the electron-withdrawing fluoro and cyano groups create a unique electronic landscape that governs its susceptibility to various transformations.

Nucleophilic Aromatic Substitution Pathways of the Fluorine Moiety

The presence of strong electron-withdrawing groups, such as the cyano and methyl ester functionalities, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the fluorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This reactivity is crucial for the synthesis of more complex, functionalized aromatic compounds.

The general mechanism for SNAr reactions involves a two-step process. Initially, the nucleophile attacks the electrophilic carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the electron-withdrawing cyano and ester groups, which delocalize the negative charge. In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The efficiency of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

While specific studies on this compound are not extensively detailed in the available literature, the general principles of SNAr suggest that a wide range of nucleophiles, including alkoxides, thiolates, and amines, could effectively displace the fluorine atom under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Aryl Positions

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the fluorine atom, leading to biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nbinno.com In the context of this compound, this would involve its reaction with a terminal alkyne, co-catalyzed by palladium and copper complexes, to yield an alkynylated derivative. nbinno.com This method is a cornerstone for the synthesis of conjugated enynes and aryl-alkynes. nbinno.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.orgnbinno.com For this compound, this would entail its reaction with an alkene, leading to the introduction of a vinyl group at the aryl position. acs.orgnbinno.com

The following table outlines the general conditions for these palladium-catalyzed reactions, which could be adapted for this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvents |

| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand | Carbonate or Phosphate (B84403) base | Toluene (B28343), Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Ligand | Amine base (e.g., Et₃N) | THF, DMF |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Ligand | Amine or Carbonate base | DMF, Acetonitrile (B52724) |

Electrophilic Aromatic Substitution Reactivity

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of the strongly electron-withdrawing cyano and methyl ester groups, which reduce the electron density of the ring, making it less nucleophilic. While the amino group is an activating group, its effect is largely overcome by the deactivating influence of the other substituents. Therefore, typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not favorable under standard conditions.

Transformations of the Ester Functional Group

The methyl ester group of this compound is susceptible to various transformations, offering another avenue for the chemical modification of this molecule.

Hydrolysis and Saponification Kinetics and Mechanisms

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester is hydrolyzed in a process known as saponification. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion, which is a better leaving group than the hydroxide ion, results in the formation of the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. The final carboxylic acid is obtained upon acidification of the reaction mixture.

The kinetics of these reactions would be influenced by factors such as temperature, pH, and the concentration of the catalyst. The electron-withdrawing nature of the other substituents on the aromatic ring would likely increase the electrophilicity of the ester carbonyl, potentially accelerating the rate of hydrolysis.

Transesterification Reactions and Alcoholysis Studies

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base.

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, followed by nucleophilic attack by an alcohol molecule. After a series of proton transfers, methanol is eliminated, and the new ester is formed.

In a base-catalyzed transesterification, an alkoxide ion, generated from the alcohol by a strong base, acts as the nucleophile and attacks the carbonyl carbon. The subsequent elimination of the methoxide ion yields the new ester.

Alcoholysis, a broader term, refers to the cleavage of a bond by an alcohol. In the context of the ester group, this is synonymous with transesterification. Studies on the alcoholysis of this compound with various alcohols would provide valuable information on the feasibility of synthesizing a range of different esters from this starting material, which could have applications in the fine-tuning of its chemical and physical properties for various applications.

Reduction Reactions to Carbinols or Aldehydes

The methyl ester functional group in this compound can be reduced to a primary alcohol (a carbinol) or, under more controlled conditions, to an aldehyde. The choice of reducing agent is critical for achieving the desired outcome and ensuring chemoselectivity, given the presence of the reducible cyano group.

Reduction to Carbinol: Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the exhaustive reduction of esters to primary alcohols. This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde. However, LiAlH₄ will also readily reduce the cyano group to a primary amine. libretexts.org

Selective Reduction: Achieving a selective reduction of the ester to a carbinol or an aldehyde in the presence of a nitrile is challenging. Milder or more sterically hindered reducing agents may offer a degree of selectivity. For instance, diisopropylaminoborane (B2863991) has been shown to selectively reduce activated nitriles in the presence of esters, suggesting that the inverse selectivity (ester reduction over nitrile) would require careful selection of reagents. nih.gov The reduction of esters to aldehydes can sometimes be accomplished using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can stop the reaction at the aldehyde stage before further reduction to the alcohol occurs. libretexts.org

Table 1: Typical Conditions for Reduction of Aromatic Esters

| Reagent | Expected Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (Carbinol) & Primary Amine | Anhydrous ether or THF, followed by aqueous workup. | Reduces both ester and cyano groups. libretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Anhydrous toluene or hexane (B92381) at low temperatures (e.g., -78 °C). | Can offer selectivity for ester-to-aldehyde reduction over nitrile reduction, but conditions are critical. libretexts.org |

| Sodium Borohydride (NaBH₄) with additives | Primary Alcohol (Carbinol) | Alcohols (e.g., ethanol), often at reflux. | Generally less reactive than LiAlH₄; may require additives or forcing conditions to reduce esters. |

Reactivity of the Amino Functional Group

The amino (-NH₂) group is a strong activating group and a nucleophile, making it a primary site for various chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards a variety of electrophiles.

Acylation: The amino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form amides. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. Recent developments have explored visible-light-mediated methods for the sulfonylation of anilines using sulfonyl fluorides or sulfinate salts, offering milder reaction conditions. nih.govnih.gov

Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination provides a more controlled method for mono- or di-alkylation.

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent(s) | Expected Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-acylated aniline (B41778) (Amide) |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-sulfonylated aniline (Sulfonamide) |

| Alkylation | Methyl iodide | Mixture of N-methylated anilines |

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). youtube.com The resulting aryl diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

This intermediate can undergo a variety of transformations, most notably the Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles using a copper(I) salt catalyst. wikipedia.orgnih.gov

Sandmeyer Reactions: Treatment with CuCl, CuBr, or CuCN allows for the introduction of -Cl, -Br, or -CN groups, respectively. wikipedia.orgmasterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in aqueous acid leads to the formation of a phenol. wikipedia.orgscirp.org

Other Transformations: The diazonium group can also be replaced by an iodine atom (using KI) or a fluorine atom (via the Balz-Schiemann reaction using HBF₄). wikipedia.org

Table 3: Diazotization and Subsequent Sandmeyer Reactions

| Step | Reagent(s) | Intermediate/Product Type |

|---|---|---|

| 1. Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium chloride |

| 2a. Sandmeyer | CuCN | Aryl nitrile |

| 2b. Sandmeyer | CuBr | Aryl bromide |

| 2c. Sandmeyer | CuCl | Aryl chloride |

| 2d. Hydroxylation | H₂O, Heat | Phenol |

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The reactivity can be influenced by the electronic nature of the carbonyl compound. For instance, reactions of 2-aminobenzonitriles with aldehydes can lead to the formation of quinazolinone derivatives under certain catalytic conditions. researchgate.netacs.org

Reactions of the Cyano Functional Group

The cyano (nitrile) group is a versatile functional group that can undergo several important transformations.

The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) first produces an amide intermediate. lumenlearning.com Under more vigorous conditions (prolonged heating or higher acid concentration), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. organicchemistrytutor.com The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. libretexts.org

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base (e.g., NaOH or KOH) also proceeds through an amide intermediate. commonorganicchemistry.com The final product under these conditions is the salt of the carboxylic acid (a carboxylate), which must be acidified in a separate workup step to yield the free carboxylic acid. chemistrysteps.com The mechanism is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. libretexts.org It is sometimes possible to stop the reaction at the amide stage under milder basic conditions. organicchemistrytutor.com

Table 4: General Conditions for Hydrolysis of Aromatic Nitriles

| Condition | Reagent(s) | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂O, H₂SO₄ (or HCl), Heat | Amide | Carboxylic Acid |

| Basic | NaOH (or KOH), H₂O, Heat | Amide | Carboxylic Acid |

Reduction to Amines or Imines

The cyano group in this compound is susceptible to reduction, a common transformation for nitriles. This reduction can typically lead to the formation of a primary amine or an intermediate imine, depending on the reducing agent and reaction conditions employed.

Catalytic Hydrogenation: A standard method for the reduction of nitriles to primary amines is catalytic hydrogenation. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. For this compound, this would result in the formation of Methyl 2-amino-5-(aminomethyl)-3-fluorobenzoate. The general reaction is as follows:

Reactant: this compound

Reagents: H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni)

Product: Methyl 2-amino-5-(aminomethyl)-3-fluorobenzoate

Hydride Reduction: Alternatively, metal hydride reagents can be employed for the reduction of the cyano group. The outcome of these reactions can be more varied. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the nitrile to the corresponding primary amine. In contrast, milder or more sterically hindered reagents, such as diisobutylaluminium hydride (DIBAL-H), can often achieve a partial reduction to the imine, which can then be hydrolyzed to an aldehyde.

The presence of other reducible functional groups, such as the methyl ester, needs to be considered for chemoselectivity. LiAlH₄ would likely reduce both the cyano group and the ester, leading to a more complex product mixture. The choice of a suitable reducing agent would be crucial to achieve the desired transformation selectively.

Table 1: Potential Reduction Products of this compound

| Reagent | Potential Product(s) | Notes |

| H₂/Pd, Pt, or Ni | Methyl 2-amino-5-(aminomethyl)-3-fluorobenzoate | Standard catalytic hydrogenation conditions. |

| LiAlH₄ | (2-amino-5-(aminomethyl)-3-fluorophenyl)methanol | Reduction of both cyano and ester groups. |

| DIBAL-H | Methyl 2-amino-3-fluoro-5-formylbenzoate (after hydrolysis) | Partial reduction of the cyano group to an imine, followed by hydrolysis. |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The cyano group of this compound can potentially participate in cycloaddition reactions, particularly [3+2] cycloadditions, where it acts as a dipolarophile. A common example is the reaction with azides to form tetrazoles. This transformation is often catalyzed by a Lewis acid.

The reaction of an organic azide (B81097) (R-N₃) with the cyano group would lead to the formation of a 5-substituted tetrazole ring attached to the benzene core. This type of reaction is a powerful tool for the synthesis of highly functionalized heterocyclic compounds.

While specific studies on this compound are not documented, the general reactivity of aromatic nitriles in such cycloadditions is well-established. The electronic nature of the substituents on the aromatic ring can influence the rate and regioselectivity of the cycloaddition.

Chemo- and Regioselectivity Investigations in Multi-functionalized Systems

The presence of multiple reactive sites in this compound makes the study of its chemo- and regioselectivity a critical aspect of its synthetic utility. The primary amine, the cyano group, the methyl ester, and the aromatic ring with its fluoro substituent all present opportunities for chemical modification.

Chemoselectivity: In reactions involving this compound, the relative reactivity of the functional groups will determine the outcome. For instance, in acylation reactions, the more nucleophilic amino group is expected to react preferentially over other sites. In reductions, as mentioned earlier, the choice of reducing agent will be key to selectively targeting the cyano group or the ester.

Regioselectivity: The positions of the substituents on the benzene ring direct the regioselectivity of further aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director, while the cyano and methyl ester groups are deactivating and meta-directors. The fluorine atom is deactivating but an ortho-, para-director. The interplay of these electronic effects will determine the position of any subsequent electrophilic or nucleophilic aromatic substitution. For example, in electrophilic aromatic substitution, the position ortho to the strongly activating amino group would be a likely site of reaction, though steric hindrance from the adjacent fluorine and methyl ester groups could play a significant role.

The inherent functionality of this compound also allows for intramolecular reactions. For example, under suitable conditions, the amino group could potentially react with the adjacent methyl ester to form a lactam, or with the cyano group to form a fused heterocyclic system, such as a quinazoline (B50416) derivative. The synthesis of quinazolines and quinazolinones often utilizes anthranilate derivatives, highlighting the potential for this compound to serve as a precursor to such important heterocyclic scaffolds.

Derivatization and Analog Development for Research Purposes

Synthesis of Novel Analogs with Modified Substituent Patterns

The development of novel analogs from the core structure of Methyl 2-amino-5-cyano-3-fluorobenzoate involves targeted modifications of its functional groups. These modifications are crucial for optimizing the physicochemical and biological properties of the resulting molecules. Research efforts focus on altering the electronic and steric characteristics of the parent compound to fine-tune its interactions with biological targets or material matrices.

Key modifications include:

Modification of the Amino Group: The primary amino group is a common site for derivatization through reactions like N-alkylation, acylation, or reductive amination. For instance, reductive amination with aldehydes can introduce a variety of alkyl or arylmethyl groups, a technique used in the synthesis of complex heterocyclic systems. mdpi.com

Transformation of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for forming amides or new esters. This transformation is fundamental for creating libraries of compounds with diverse side chains.

Reactions involving the Cyano Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group, providing further points for diversification.

Substitution of the Fluoro Group: While the fluorine atom is often a key feature for modulating properties like metabolic stability and binding affinity, it can also be a site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functionalities. The electron-withdrawing nature of the cyano and ester groups activates the ring for such substitutions.

The synthesis of analogs often employs cascade reactions or multi-component reactions to build molecular complexity efficiently from simple, readily available precursors. mdpi.com These strategies are instrumental in generating libraries of compounds for high-throughput screening and structure-activity relationship studies.

Incorporation of the Chemical Compound into Complex Molecular Architectures

This compound is a valuable building block for synthesizing more complex molecules, particularly heterocyclic structures that form the core of many biologically active compounds. fluorochem.co.ukresearchgate.net Its bifunctional nature, with the ortho-amino ester arrangement, is ideal for cyclization reactions.

The ortho-disposed amino and ester functionalities on the benzene (B151609) ring are classic precursors for the synthesis of benzofused heterocycles. For example, derivatives of 2-aminobenzothiazoles are synthesized through multi-step reactions, often starting with a related 2-amino-chlorobenzothiazole structure which is then elaborated. uobaghdad.edu.iq A common strategy involves the reaction of an N-arylcyanothioformamide precursor, which can be cyclized using palladium and copper catalysts to form a 2-cyanobenzothiazole core. mdpi.com This highlights a pathway where the amino group and an adjacent functional group on an aniline-type precursor are utilized to construct the fused thiazole (B1198619) ring. Similarly, the title compound can be envisioned as a precursor for quinazolinones, benzoxazinones, and other related benzofused systems through condensation with appropriate reagents.

The reactive sites on this compound allow for its integration into various nitrogen-containing heterocyclic systems. The amino group can act as a nucleophile in condensation reactions to form pyrimidine (B1678525) rings. For instance, the synthesis of pyrrolo[2,3-d]pyrimidines, known as 7-deazapurines, often involves the condensation of an aminopyrrole with reagents that build the pyrimidine ring. mdpi.com While not a direct reaction of the title compound, this illustrates a general principle where an amino-heterocycle or amino-arene is a key starting material.

Furthermore, the cyano group is a key substituent in the synthesis of many pyridine (B92270) and pyrimidine derivatives. In some molecular designs, a 5-cyanopyrimidine (B126568) moiety is intentionally included to act as an electrophilic center, facilitating reactions with biological nucleophiles. nih.gov The design and synthesis of novel pyrimidine and 3-cyanopyridine (B1664610) derivatives as enzyme inhibitors often rely on aniline (B41778) precursors, demonstrating the utility of aminobenzoate structures in building these heterocyclic cores. nih.gov

Fluorinated amino acids are valuable tools in peptide and protein engineering. The introduction of fluorine can significantly alter the conformational preferences, stability, and biological activity of peptides. nih.gov There are two primary methods for creating fluorinated peptides: a "top-down" approach where fluorine is added after the peptide is synthesized, and a "bottom-up" approach that uses pre-fluorinated amino acid building blocks. nih.gov

This compound serves as a precursor for such building blocks. The aminobenzoic acid structure is a type of non-proteinogenic amino acid that can be incorporated into peptide chains to create peptidomimetics with constrained conformations. The presence of the fluorine atom is particularly strategic, as it can enhance helical stability and modulate interactions with biological targets. nih.govresearchgate.net The synthesis of fluorinated dipeptide building blocks is a key strategy to facilitate their incorporation into larger peptide chains using solid-phase peptide synthesis (SPPS). researchgate.net

Structure-Activity Relationship (SAR) Studies for Theoretical and In Vitro Activity Modulation

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. By synthesizing a series of analogs of a parent structure and evaluating their biological activity, researchers can determine which functional groups are critical for efficacy.

The this compound scaffold is a starting point for such studies. For example, in the development of inhibitors for specific enzymes or receptors, analogs are created by modifying each part of the molecule. An SAR study on a series of 1,5-dihydrobenzo[e] fluorochem.co.ukoxazepin-2(3H)-ones, which can be synthesized from methyl 2-aminobenzoate (B8764639) precursors, revealed how different substituents on the aromatic ring and the nitrogen atom impact the compound's ability to induce differentiation in acute myeloid leukemia cells. mdpi.com

A typical SAR study might produce data that can be summarized in a table, linking structural modifications to changes in biological activity, often measured as an IC₅₀ value (the concentration of an inhibitor required for 50% inhibition of a biological function).

Table 1: Illustrative SAR Data for Hypothetical Derivatives

This interactive table illustrates how systematic chemical modifications can influence biological activity. By analyzing these trends, medicinal chemists can design new analogs with improved potency. For example, if a bulky substituent at position R¹ consistently leads to higher activity, future synthesis efforts would focus on exploring other large groups at that position.

| Compound ID | R¹ (at amino group) | R² (at ester group) | Aromatic Ring Substituent | In Vitro Activity (IC₅₀, µM) |

| Parent | H | CH₃ | 5-CN, 3-F | 10.5 |

| Analog A | CH₃ | CH₃ | 5-CN, 3-F | 8.2 |

| Analog B | H | CH₂CH₃ | 5-CN, 3-F | 11.0 |

| Analog C | H | H (acid) | 5-CN, 3-F | 15.3 |

| Analog D | H | CH₃ | 5-CONH₂, 3-F | 25.1 |

| Analog E | H | CH₃ | 5-CN, 3-Cl | 9.8 |

| Analog F | Acetyl | CH₃ | 5-CN, 3-F | 5.6 |

Note: The data in this table is hypothetical and serves only to illustrate the principles of a Structure-Activity Relationship study.

These studies demonstrate that even minor changes, such as replacing the cyano group with a carboxamide (Analog D) or the fluorine with chlorine (Analog E), can significantly alter biological activity. nih.gov This systematic approach is fundamental to modern drug discovery. mdpi.commdpi.com

Advanced Spectroscopic and Structural Characterization for Research Applications

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions

Crystal Packing and Intermolecular Hydrogen Bonding Networks

Providing a generic description of these analytical techniques without specific data for "Methyl 2-amino-5-cyano-3-fluorobenzoate" would not meet the detailed and specific requirements of the prompt.

Conformational Analysis in the Solid State

The solid-state conformation of aromatic esters is dictated by a balance of intramolecular interactions, such as hydrogen bonds and steric effects, and intermolecular forces that drive crystal packing. While a crystal structure for this compound is not publicly documented, analysis of closely related halogen-substituted methyl anthranilates, such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-5-bromobenzoate, provides a robust model for its likely molecular geometry.

Studies on these analogs reveal that the molecules are nearly planar. nih.govnih.gov This planarity is significantly stabilized by a strong intramolecular N—H···O hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and the carbonyl oxygen of the methyl ester group (-COOCH₃). nih.govnih.gov This interaction results in the formation of a stable six-membered ring, a common feature in ortho-aminobenzoates. nih.govnih.gov

For instance, the crystal structure of Methyl 2-amino-5-chlorobenzoate shows an r.m.s. deviation of just 0.0410 Å from the plane defined by its non-hydrogen atoms. nih.gov Similarly, in Methyl 2-amino-5-bromobenzoate, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is a mere 5.73 (12)°. nih.gov It is highly probable that this compound would adopt a similar planar conformation, stabilized by the same intramolecular hydrogen bond. The primary deviation from planarity would involve the hydrogen atoms of the methyl group.

In the crystal lattice, molecules of these analogs are linked by intermolecular N—H···O hydrogen bonds, forming chains that contribute to the stability of the crystal structure. nih.govnih.gov

| Parameter | Methyl 2-amino-5-chlorobenzoate nih.gov | Methyl 2-amino-5-bromobenzoate nih.gov |

|---|---|---|

| Formula | C₈H₈ClNO₂ | C₈H₈BrNO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| a (Å) | 3.9480 (8) | 3.9852 (2) |

| b (Å) | 9.0230 (18) | 9.1078 (5) |

| c (Å) | 12.018 (2) | 12.1409 (7) |

| β (°) | 94.10 (3) | 95.238 (3) |

| V (ų) | 427.02 (15) | 438.83 (4) |

| Z | 2 | 2 |

| Key Feature | Planar, Intramolecular N—H···O bond | Planar, Intramolecular N—H···O bond |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound can be predicted by assigning characteristic vibrations based on data from analogous structures.

Key vibrational modes expected for this compound include:

Amino Group (N-H) Vibrations: The N-H stretching vibrations typically appear in the 3500-3300 cm⁻¹ region. In related aminobenzoic acids, these bands are clearly observed. nih.govijtsrd.com

Cyano Group (C≡N) Stretching: The nitrile group has a very characteristic and strong absorption in the IR spectrum and a sharp band in the Raman spectrum, typically found in the 2260-2200 cm⁻¹ range. For benzonitrile, this peak is observed around 2229 cm⁻¹. researchgate.net

Carbonyl Group (C=O) Stretching: The ester carbonyl stretching is a strong, prominent band in the IR spectrum, usually appearing between 1750-1735 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond. In fluorinated esters, this absorption can be shifted to higher wavenumbers, in the range of 1790-1820 cm⁻¹. pdx.edu

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring occur in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the specific frequencies and intensities of these bands, which are useful for distinguishing isomers.

C-F Stretching: The carbon-fluorine bond stretching vibration is typically found in the 1400-1000 cm⁻¹ region and is often strong in the IR spectrum. Its precise location can be complex due to coupling with other vibrations.

| Vibrational Mode | Typical Range | Example Compound | Observed Frequency (cm⁻¹) | Spectrum |

|---|---|---|---|---|

| N-H Asymmetric/Symmetric Stretch | 3500-3300 | 2-Amino-5-fluorobenzoic acid | ~3400-3200 | FT-IR/Raman nih.gov |

| C≡N Stretch | 2260-2200 | Benzonitrile | 2229 | Raman researchgate.net |

| C=O Stretch | 1750-1700 | 2-Amino-5-bromobenzoic acid | 1655 (IR), 1652 (Raman) | FT-IR/Raman ijtsrd.com |

| Aromatic C=C Stretch | 1625-1430 | Substituted Benzenes | Multiple bands in region | FT-IR/Raman |

| C-F Stretch | 1400-1000 | Fluorinated Aromatics | Region dependent on structure | FT-IR |

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are expected to be significant due to its molecular structure, which contains both an electron-donating group (amino, -NH₂) and electron-withdrawing groups (cyano, -CN; ester, -COOCH₃). Such "push-pull" systems often exhibit interesting photophysical properties, including strong absorption and fluorescence.

The parent compound, Methyl anthranilate, is known to be fluorescent, with a strong S₀-S₁ absorption that begins in the UV-A region. rsc.orgnih.gov Its electronic origin is at approximately 28,852 cm⁻¹ (346.6 nm), and it fluoresces efficiently with an excited-state lifetime of around 27 ns. rsc.orgnih.gov

The introduction of a cyano group onto the aromatic ring is expected to induce a bathochromic (red) shift in both the absorption and fluorescence spectra. researchgate.net This is due to the strong electron-withdrawing nature of the nitrile, which can extend the π-conjugation and lower the energy of the lowest unoccupied molecular orbital (LUMO). Studies on other cyano-substituted aromatic compounds confirm this trend. researchgate.netnih.gov The fluorine atom, being an electronegative substituent, will also modulate the electronic properties, though its effect on the spectral position is generally less pronounced than that of a cyano group.

Therefore, this compound is predicted to be a photophysically active compound, absorbing UV-A light and likely exhibiting fluorescence at a longer wavelength compared to Methyl anthranilate.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl 2-aminobenzoate (B8764639) (Methyl anthranilate) | rsc.orgnih.gov |

| S₀-S₁ Absorption Origin | ~28,852 cm⁻¹ (346.6 nm) | rsc.orgnih.gov |

| Excited State (S₁) Lifetime | 27 ns | rsc.orgnih.gov |

| Emission Characteristics | Efficient Fluorescence | rsc.orgnih.govresearchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Molecular Geometry Optimization and Vibrational Frequency Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Following optimization, vibrational frequency analysis is typically performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides theoretical predictions of the molecule's infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactive tendencies.

Reaction Mechanism Elucidation through Transition State Modeling

Computational methods are invaluable for exploring the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Energy Barriers and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

To study a chemical reaction, computational chemists locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence their energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent on the energies of reactants, transition states, and products, providing a more realistic picture of the reaction in solution.

While the specific computational and theoretical data for Methyl 2-amino-5-cyano-3-fluorobenzoate is not available in the current body of scientific literature, the methodologies described above represent the standard approaches that would be employed to investigate its properties. Future research in this area would be necessary to provide the detailed, quantitative insights requested.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational technique used to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, the primary degrees of rotational freedom are around the single bonds connecting the ester and amino groups to the benzene (B151609) ring.

The potential energy surface (PES) of the molecule can be mapped by systematically rotating these bonds and calculating the molecule's potential energy at each orientation. This is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The resulting PES reveals the low-energy conformations, which are the most likely to be populated at room temperature, as well as the energy barriers between them.

For this compound, key dihedral angles to consider are:

θ1 (Cα-C-O-CH3): Rotation around the bond connecting the carbonyl carbon to the ester oxygen.

θ2 (C-C-N-H): Rotation of the amino group.

By calculating the relative energies for various combinations of these dihedral angles, a comprehensive understanding of the molecule's conformational preferences can be achieved. The global minimum on the PES corresponds to the most stable conformer.

| Conformer | Dihedral Angle θ1 (°) | Dihedral Angle θ2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 0 | 0 | 1.5 |

| 2 | 0 | 180 | 0.0 |

| 3 | 180 | 0 | 5.2 |

| 4 | 180 | 180 | 3.8 |

Molecular Dynamics Simulations

While conformational analysis provides a static picture of a molecule's structure, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be employed to study several aspects:

Solvation: By simulating the molecule in a solvent, such as water or an organic solvent, one can understand how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

Flexibility: MD simulations can reveal the flexibility of different parts of the molecule, which can be important for its interaction with biological targets.

Non-clinical Target Binding: In a hypothetical scenario where this molecule is being investigated for its interaction with a protein, MD simulations could be used to model the binding process, predict the binding affinity, and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces.

These simulations provide a microscopic view of the molecule's behavior that is often inaccessible to experimental techniques.

Quantitative Structure-Activity Relationship (QSAR) Model Development (In Silico, Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Should this compound be part of a series of analogs being tested for a specific biological effect, a QSAR model could be developed to guide the synthesis of new, more potent compounds.

The development of a QSAR model involves several steps:

Data Set: A collection of molecules with known biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The model is then validated to ensure its predictive power on new, untested compounds.

For a series of compounds related to this compound, relevant descriptors might include:

Topological Descriptors: Molecular weight, number of rotatable bonds.

Electronic Descriptors: Dipole moment, partial charges on atoms.

Hydrophobic Descriptors: LogP (partition coefficient).

| Compound | Molecular Weight (g/mol) | LogP | Dipole Moment (Debye) | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 (this compound) | 194.15 | 1.8 | 4.5 | 10.2 |

| Analog 2 | 208.18 | 2.1 | 4.2 | 8.5 |

| Analog 3 | 180.12 | 1.5 | 5.1 | 15.7 |

| Analog 4 | 222.21 | 2.4 | 3.9 | 5.1 |

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Exploration of Chemical and Biological Interactions Non Clinical / in Vitro Mechanistic Research

Cell-Based Mechanistic Studies (Non-Human Cell Lines, without Efficacy Claims)

In Vitro Cytotoxicity and Apoptosis Mechanisms (without clinical implications)

There is currently no specific data from in vitro studies detailing the cytotoxic effects or the apoptosis-inducing mechanisms of Methyl 2-amino-5-cyano-3-fluorobenzoate.

Research into other fluorinated aminobenzoate derivatives has shown a range of biological activities, including cytotoxic properties against various cancer cell lines. For instance, certain fluorinated cinnamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against liver cancer cell lines. Similarly, studies on fluorinated quassinoids demonstrated significant cytotoxic activity against a panel of eight human cancer cell lines. However, it is crucial to note that these findings pertain to different, though structurally related, classes of compounds and cannot be directly extrapolated to this compound.

Biochemical Assay Development for Compound Characterization

The development of specific biochemical assays for the characterization of this compound has not been a primary focus of published research, likely due to its role as a synthetic intermediate.

However, the broader class of aminobenzoic acid derivatives is utilized in various biochemical contexts. For example, p-aminobenzoic acid (PABA) is a known precursor in the folate synthesis pathway in many microorganisms. Assays related to this pathway could potentially be adapted to study the effects of its derivatives. Biochemical characterization of a self-sacrificing p-aminobenzoate synthase from Nitrosomonas europaea has been reported, revealing details about its metal cofactor requirements. While not directly involving this compound, these studies highlight the types of biochemical assays that are applied to related molecules.

Pre-clinical Pharmacological Mechanisms (excluding in vivo animal models or human data)

Specific preclinical pharmacological mechanisms for this compound, outside of in vivo studies, are not documented. The compound is often cited in the context of synthesizing molecules with potential therapeutic applications.

A significant area of research for related structures, such as 3-cyano-5-fluoro-N-arylbenzamides, is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). These receptors are involved in various neurological and psychiatric conditions. The 3-cyano-5-fluorophenyl moiety is a key structural feature in many potent and selective mGlu5 NAMs. While this suggests a potential area of pharmacological relevance for derivatives of this compound, direct evidence of its own pharmacological activity is absent from the literature.

Advanced Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying Methyl 2-amino-5-cyano-3-fluorobenzoate from its starting materials, intermediates, and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A well-developed HPLC method can effectively separate the main compound from closely related structural analogues and degradation products.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For a polar aromatic compound like this compound, a reversed-phase C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes for the amine-containing analyte. researchgate.net Detection is commonly performed using a UV detector set at a wavelength that corresponds to the maximum absorbance of the compound. sielc.com The optimization of the mobile phase gradient and flow rate is critical for achieving the desired resolution and analysis time.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be suitable for monitoring the progress of reactions that synthesize this compound and for quantifying its purity in the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. pnnl.gov Due to the polar nature and lower volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.

A common derivatization strategy for compounds containing amino groups is silylation, which involves reacting the analyte with a silylating agent to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. The resulting mass spectrum provides valuable structural information, aiding in the confirmation of the compound's identity and the identification of any volatile impurities. pnnl.gov

Capillary Electrophoresis (CE) and Electrophoretic Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or highly polar molecules. nih.govresearchgate.netnih.gov For the analysis of this compound, which contains a basic amino group, Capillary Zone Electrophoresis (CZE) is a suitable mode. kapillarelektrophorese.eu

In CZE, separation is achieved based on the differential migration of ions in an electric field. The analysis is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer, at a low pH to ensure the protonation of the amino group. kapillarelektrophorese.eu The high resolving power of CE allows for the separation of closely related impurities that may be difficult to resolve by HPLC. researchgate.net

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of chromophoric compounds like this compound in solution. rjptonline.orgsphinxsai.com The aromatic ring and the presence of auxochromic groups (amino and cyano) result in significant UV absorbance.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The λmax for this compound can be determined by scanning a dilute solution of the pure compound across a range of UV wavelengths. Based on structurally similar compounds like p-aminobenzoic acid, the λmax is expected to be in the range of 270-290 nm. sielc.comresearchgate.net Once the calibration curve is established, the concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating from the curve.

Development of Robust Methods for Trace Analysis and Impurity Profiling

The identification and quantification of trace-level impurities are critical for ensuring the safety and efficacy of pharmaceutical products. nih.gov A combination of chromatographic and spectroscopic techniques is often employed for comprehensive impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.gov This allows for the detection and identification of impurities even at very low concentrations. By analyzing the mass-to-charge ratio of the parent ion and its fragmentation patterns, the structure of unknown impurities can often be elucidated. nih.govacs.org

Developing a robust method for trace analysis requires careful optimization of the LC-MS parameters, including the ionization source (e.g., electrospray ionization), and the mass analyzer settings. Such methods are essential for identifying potential degradation products that may form during storage or under stress conditions, as well as for detecting residual starting materials or by-products from the synthesis. nih.gov

Emerging Research Directions and Future Outlook

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules like Methyl 2-amino-5-cyano-3-fluorobenzoate can be significantly enhanced through the adoption of automated synthesis and flow chemistry platforms. These technologies offer improved reaction control, enhanced safety, and greater efficiency compared to traditional batch methods. beilstein-journals.orgdurham.ac.uk Flow chemistry, in particular, is well-suited for handling potentially hazardous reagents often used in fluorination reactions. beilstein-journals.orgdurham.ac.ukvapourtec.com

The multi-step synthesis of this compound could be streamlined into a continuous flow process. For instance, the introduction of the fluorine atom, a critical step, can be performed with greater safety and precision in a microreactor system. beilstein-journals.orgtib.eu Subsequent modifications, such as the introduction of the amino and cyano groups, could be integrated into a telescoped sequence, minimizing manual handling and purification steps. Automated platforms can facilitate rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purity. beilstein-journals.org The integration of in-line analytical techniques would allow for real-time monitoring and control of the synthetic process.

Table 1: Potential Advantages of Automated and Flow Synthesis

| Feature | Benefit in the Synthesis of this compound |

| Precise Control | Improved regioselectivity and yield in fluorination and other substitution reactions. |

| Enhanced Safety | Safe handling of hazardous reagents like fluorinating agents. beilstein-journals.orgdurham.ac.uk |

| Increased Efficiency | Reduced reaction times and potential for telescoped multi-step synthesis. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

Application in Functional Material Science

The unique electronic and structural features of this compound make it a promising building block for functional materials. The presence of electron-withdrawing fluorine and cyano groups, combined with the electron-donating amino group, can impart valuable properties to polymers and organic electronic materials. rsc.org

Precursors for Polymer Synthesis with Tailored Properties

Derivatives of aminobenzoic acid are known to be effective monomers for the synthesis of various polymers. researchgate.netuss.clresearchgate.net The amino and ester functionalities of this compound allow for its incorporation into polymer chains through polycondensation or other polymerization techniques. The resulting polymers would possess a unique combination of properties conferred by the fluorine and cyano substituents.

The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of the polymer. The cyano group can contribute to high polarity and specific intermolecular interactions. By carefully selecting co-monomers, it would be possible to create a range of polymers with tailored properties for specific applications, such as high-performance films, membranes, or specialty plastics.

Components in Organic Electronic Materials or Sensors

Fluorinated organic molecules are of significant interest in the field of organic electronics due to their influence on molecular packing and electronic energy levels. rsc.orgresearchgate.netcore.ac.ukresearchgate.netdntb.gov.ua The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of a conjugated system, which can facilitate electron injection and improve stability against oxidative degradation. rsc.org

This compound could serve as a precursor for the synthesis of novel organic semiconductors. The combination of electron-donating and withdrawing groups on the aromatic ring can lead to materials with interesting charge-transport properties. These materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. Furthermore, the functional groups on the molecule could be modified to tune its electronic properties and solid-state organization, which are critical for device performance. rsc.org The molecule's polarity and potential for hydrogen bonding could also be exploited in the design of chemical sensors.

Design of Novel Catalytic Systems for this compound Transformations

The reactivity of this compound can be selectively controlled and expanded through the development of novel catalytic systems. The various functional groups present on the molecule offer multiple sites for catalytic transformations.

For instance, the carbon-fluorine bond, typically strong and unreactive, can be activated and transformed using specific transition-metal catalysts. mdpi.comacs.orgresearchgate.net This would allow for the introduction of new functional groups at the 3-position, further diversifying the molecular scaffold. Similarly, the amino group can be a handle for catalytic C-N bond formation reactions, enabling the construction of more complex nitrogen-containing heterocycles. mit.edu The cyano group can also be transformed into other functionalities, such as amines or carboxylic acids, through catalytic reduction or hydrolysis. The development of catalysts that can selectively act on one functional group in the presence of others is a key challenge and an area of active research.

Advanced Strategies in Chemical Biology Utilizing the Compound as a Scaffold

Substituted aminobenzoic acid and related scaffolds are prevalent in medicinal chemistry and chemical biology. mdpi.comnih.gov Anthranilic acid derivatives, for example, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The unique substitution pattern of this compound makes it an attractive starting point for the design of novel bioactive molecules.

The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target protein. ccspublishing.org.cnnih.govresearchgate.net The cyano group can participate in hydrogen bonding interactions within a protein's active site. By using this compound as a scaffold, medicinal chemists can systematically modify the various functional groups to optimize biological activity and selectivity. For example, the aminobenzosuberone scaffold has been used as a modular tool for the inhibition of metalloaminopeptidases. mdpi.comsemanticscholar.org Similarly, the benzothiazole (B30560) scaffold, which can be synthesized from related aminobenzoates, is a key component in DNA gyrase inhibitors with antibacterial activity. nih.govacs.orgnih.govnih.gov

Table 2: Potential Biological Applications of Derivatives

| Scaffold Type | Potential Biological Target/Activity |

| Anthranilic Acid Analogs | Enzyme inhibition (e.g., α-glucosidase), anticancer, antimicrobial. mdpi.com |

| Fluorinated Bioactive Molecules | Enhanced metabolic stability, increased binding affinity. ccspublishing.org.cnnih.govresearchgate.net |

| Aminobenzothiazole Derivatives | DNA gyrase and Topoisomerase IV inhibitors (antibacterial). nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Pre-clinical Biology

The future development of this compound and its derivatives lies at the convergence of multiple scientific disciplines. Organic chemists will be crucial in developing efficient and scalable syntheses, potentially utilizing automated and flow chemistry techniques. Materials scientists can then explore the incorporation of this building block into novel polymers and electronic materials, characterizing their physical and electronic properties.

In parallel, chemical biologists and medicinal chemists can use the compound as a scaffold to design and synthesize libraries of new molecules for biological screening. This interdisciplinary approach, where synthetic feasibility, material properties, and biological activity are considered in concert, will be essential to fully realize the potential of this versatile chemical entity. The journey from a simple aromatic building block to a functional material or a potential therapeutic agent will require close collaboration between these fields.

Q & A

Q. What are the recommended synthetic pathways for Methyl 2-amino-5-cyano-3-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with fluorinated benzoic acid derivatives. For example, introducing the cyano group via nucleophilic substitution (e.g., using KCN/CuCN) on a halogenated precursor, followed by amino group protection/deprotection strategies. Methyl esterification can be achieved via acid-catalyzed methanolysis. Optimization involves monitoring reaction temperatures (e.g., 60–80°C for cyanation) and selecting catalysts (e.g., Pd for cross-coupling reactions). Similar fluorinated benzoate syntheses highlight the importance of anhydrous conditions to avoid hydrolysis .

Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyano Introduction | CuCN, DMF, 80°C, 12h | 65–70 | |

| Methyl Esterification | H2SO4, MeOH, reflux, 6h | 85–90 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze NMR for fluorine environment (δ ≈ -110 to -120 ppm for aryl-F) and NMR to confirm cyano (δ ≈ 115–120 ppm) and ester carbonyl (δ ≈ 165–170 ppm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification.

- Elemental Analysis : Confirm C, H, N, F ratios within ±0.3% of theoretical values.

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or residual solvents, necessitating repeated recrystallization (e.g., using ethanol/water mixtures) .

Q. What purification strategies are effective for removing byproducts in fluorinated benzoate derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:2) to separate polar byproducts (e.g., unreacted amino intermediates).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences.

- SPE (Solid-Phase Extraction) : Employ C18 cartridges for small-scale purification, particularly for trace impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano and fluorine groups deactivate the benzene ring, directing electrophilic substitutions to the para position relative to the amino group. Steric hindrance from the methyl ester limits accessibility for bulky reagents. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows lower yields (<40%) compared to non-fluorinated analogs, requiring Pd(OAc)/XPhos catalysts and elevated temperatures (100°C) .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated aromatic compounds?

- Methodological Answer :

- Dynamic Effects : Fluorine’s high electronegativity causes significant - coupling (e.g., ≈ 8–10 Hz), which may split signals unexpectedly. Use decoupling experiments or 2D NMR (HSQC, HMBC) to assign peaks accurately.

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, especially when substituent orientations are disputed .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves (tested for chemical permeation) and flame-retardant lab coats.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., HCN during cyanation).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb fluorinated waste using vermiculite .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations (e.g., 148–155°C) arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystalline forms.

- Impurity Profiles : Residual solvents (DMSO, DMF) depress melting points. Use DSC (Differential Scanning Calorimetry) to assess purity (>98% by area normalization in HPLC) .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.